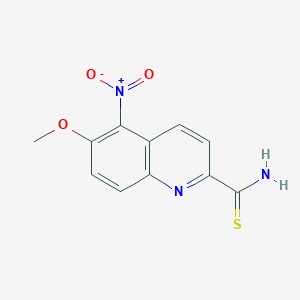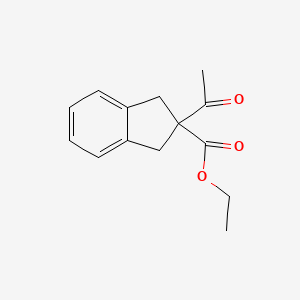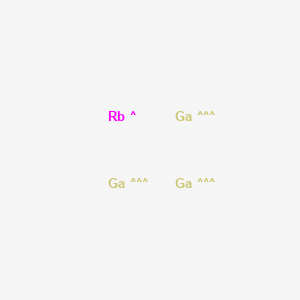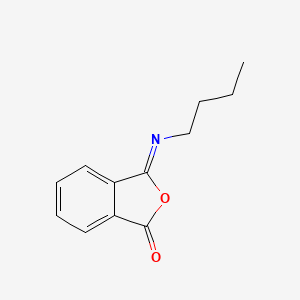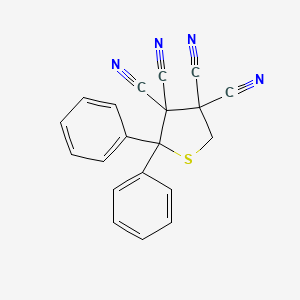
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is a chemical compound known for its unique structure and properties It contains a thiolane ring with two phenyl groups and four nitrile groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile typically involves the reaction of diphenylacetylene with sulfur and a nitrile source under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the thiolane ring and the incorporation of the nitrile groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, although specific biological applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced composites.
作用机制
The mechanism of action of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile depends on the specific reaction or application. In general, the thiolane ring and nitrile groups can interact with various molecular targets, facilitating reactions such as nucleophilic addition or coordination to metal centers. These interactions can lead to the formation of new chemical bonds and the generation of desired products.
相似化合物的比较
Similar Compounds
2,2-Diphenyl-1,3-dithiolane: Similar structure but with sulfur atoms in the ring.
2,2-Diphenyl-1,3-oxathiolane: Contains an oxygen atom in the ring.
2,2-Diphenyl-1,3-thiazolidine: Contains a nitrogen atom in the ring.
Uniqueness
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is unique due to the presence of four nitrile groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar compounds.
属性
CAS 编号 |
79999-69-2 |
|---|---|
分子式 |
C20H12N4S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
2,2-diphenylthiolane-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4S/c21-11-18(12-22)15-25-20(19(18,13-23)14-24,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,15H2 |
InChI 键 |
WLLMIPQHXMLJEL-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

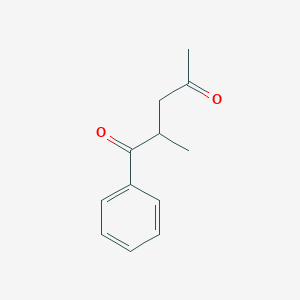
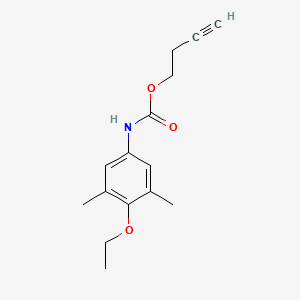
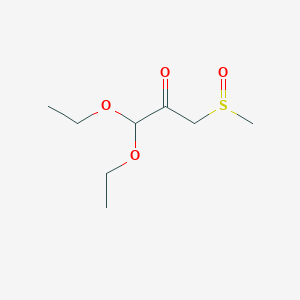
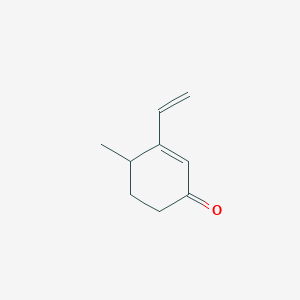
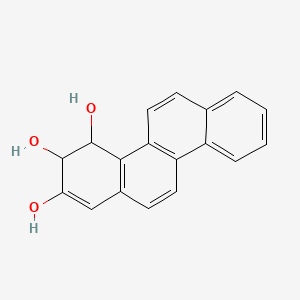

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
